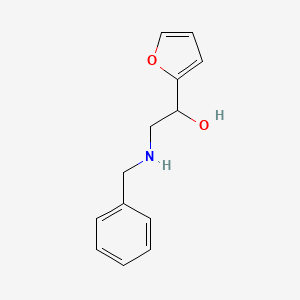

2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(benzylamino)-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12(13-7-4-8-16-13)10-14-9-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMGVDCFKHVCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146173-92-4 | |

| Record name | 2-(benzylamino)-1-(furan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol, also known as benzylfurfurylamine, is a synthetic compound belonging to the class of beta-amino alcohols. Its unique structural features, including a furan ring and an amine group, suggest potential biological activities that have garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C13H15NO2

- SMILES : C1=CC=C(C=C1)CNCC(C2=CC=CO2)O

- InChIKey : NWMGVDCFKHVCDX-UHFFFAOYSA-N

The compound is soluble in water, ethanol, and methanol, which facilitates its use in various biological assays .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an anticonvulsant and its interaction with various biological targets.

Anticonvulsant Activity

Studies have shown that benzylfurfurylamine possesses notable anticonvulsant properties. It has been evaluated in animal models for its efficacy in reducing seizure activity. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for controlling neuronal excitability.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission and metabolic processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticonvulsant Studies :

- A study demonstrated that benzylfurfurylamine significantly reduced seizure frequency in rodent models when administered at specific dosages. The compound's effectiveness was compared with standard anticonvulsants like phenytoin and carbamazepine.

- In Vitro Assays :

- Enzyme Inhibition Studies :

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticonvulsant | Benzylfurfurylamine | Not specified | |

| Antioxidant | Benzylfurfurylamine | Not specified | |

| AChE Inhibition | Benzylfurfurylamine | Not specified |

Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Future studies should focus on:

- Detailed mechanistic studies to understand how the compound interacts with specific receptors or enzymes.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of potential derivatives that may enhance biological activity or reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Preliminary studies indicate that 2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol may exhibit significant anticancer activity . Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be effective in targeting cancer cells. The presence of the furan ring is hypothesized to enhance the compound's interaction with biological targets, thereby improving its therapeutic efficacy .

Enzyme Inhibition

The compound's structural features allow it to act as an enzyme inhibitor , which could be beneficial in developing treatments for diseases associated with enzyme dysregulation. Further investigations into its binding affinity to specific enzymes are necessary to elucidate its potential therapeutic roles .

Synthetic Organic Chemistry

Versatile Reactions

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. Its unique structure allows for diverse chemical reactivity and functionalization, making it a valuable building block in the synthesis of more complex molecules .

Synthesis Methods

The synthesis typically involves several steps, which may include different starting materials or reaction conditions to optimize yield and purity. The ability to modify its structure further enhances its utility in synthetic applications .

Materials Science

The compound has garnered interest in materials science , where its unique properties can be leveraged to develop new materials with specific functionalities. Research into its interactions with other materials could lead to innovative applications in coatings, polymers, and other composite materials .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound belongs to a broader class of β-amino alcohols, where the ethanolamine backbone is modified with diverse aryl or heteroaryl groups. Key analogs include:

Physicochemical Properties

- In contrast, the 4-ethylphenyl analog (C₁₇H₂₁NO) is more hydrophobic, favoring lipid membrane penetration .

- Acidity/Basicity : The pKa of the furan compound (13.44) suggests weaker basicity compared to analogs with electron-withdrawing groups (e.g., 2-chloro-6-fluorophenyl), where inductive effects may lower the amine’s pKa .

- Thermal Stability : The furan derivative’s predicted boiling point (357°C) is lower than that of bulkier analogs like the difluoromethoxy-substituted compound (293.31 g/mol), which may exhibit higher thermal stability due to increased molecular weight and fluorine content .

Electronic and Steric Effects

- Furan vs. Phenyl : The furan ring’s oxygen atom provides lone pairs for hydrogen bonding, whereas halogenated phenyl groups (e.g., Cl, F) introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Benzylamino)-1-(furan-2-yl)ethan-1-ol typically involves the nucleophilic opening of an epoxide or oxirane intermediate by benzylamine, leveraging the electrophilic nature of the oxirane ring and the nucleophilicity of the amine. The key intermediate is often a furan-substituted oxirane, which upon reaction with benzylamine yields the target beta-amino alcohol.

Preparation of Key Intermediate: Furan-Substituted Oxirane

Starting materials: Commercially available allyl alcohol derivatives or epichlorohydrin derivatives are commonly used to prepare the furan-substituted oxirane intermediates.

Method: A two-step procedure is employed:

- Epoxidation of allyl alcohol derivatives to form 2-substituted oxiranes.

- Purification by column chromatography or preparative HPLC.

Nucleophilic Ring Opening with Benzylamine

- The oxirane intermediate is treated with benzylamine under controlled conditions (e.g., heating at 80°C for several hours or stirring at room temperature) to induce ring opening.

This reaction proceeds regioselectively at the less hindered carbon of the oxirane ring, leading to the formation of this compound.

-

- Solvent: Often acetonitrile or tetrahydrofuran (THF).

- Temperature: Room temperature to reflux (60–80°C).

- Time: Several hours (e.g., 6 hours).

Yield: Moderate to good yields (~50–80%) depending on reaction parameters and purification methods.

Summary Table of Preparation Methods

| Step | Procedure Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of furan-substituted oxirane | Allyl alcohol derivatives or epichlorohydrin | Epoxidation, chromatography purification | 60–70 | Intermediate for ring opening |

| 2 | Nucleophilic ring opening of oxirane | Benzylamine | 60–80°C, 6 hours, solvent (MeCN or THF) | 50–80 | Regioselective ring opening |

| 3 | Alternative reductive amination | 1-(furan-2-yl)ethan-1-one, benzylamine, reducing agent | Mild heating, reductive conditions | Variable | Less common for this compound |

| 4 | Ugi multi-component reaction (adapted) | Aldehyde, benzylamine, carboxylic acid, isocyanide | Room temperature, overnight | 40–90 | Applicable for derivatives |

Detailed Research Findings and Notes

The nucleophilic ring-opening approach is the most straightforward and widely used method for synthesizing this compound, providing a balance of yield, selectivity, and operational simplicity.

The reaction conditions can be optimized by varying solvent polarity, temperature, and stoichiometry to improve yield and purity.

Purification is typically achieved by flash column chromatography using hexane/ethyl acetate gradients or preparative HPLC for higher purity.

The presence of the furan ring enhances the compound’s reactivity and potential biological activity, making the synthesis of this compound relevant for further medicinal chemistry applications.

Safety note: Some intermediates related to azides or other reactive species in related syntheses require careful handling due to potential explosiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.